Enhanced Predicted Lipophilicity (cLogP) vs. Hydroxyethyl Analog Drives Membrane Permeability
The target compound's 4-benzylpiperazine substituent confers a higher predicted lipophilicity compared to the 4-hydroxyethylpiperazine analog (CAS: 900271-34-3). This is a critical differentiator for central nervous system (CNS) drug discovery and cell-based assays where passive membrane permeability is required . No experimental logP value was found, necessitating reliance on validated prediction models.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP: 5.49 (derived from closely related analog CSID:4091042 ) |
| Comparator Or Baseline | 2-{4-[2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol (CAS: 900271-34-3). Predicted cLogP: 2.00 |
| Quantified Difference | Target is predicted to be ~3.5 log units more lipophilic than the comparator. |
| Conditions | ACD/Labs Percepta Platform cLogP prediction model. |
Why This Matters
A 3.5 log unit increase in predicted lipophilicity strongly suggests superior passive membrane permeability, a critical factor for researchers selecting a probe for intracellular or CNS targets.
